molecular formula C12H12N8O2S2 B2610337 5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one CAS No. 1172461-43-6

5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one; 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B2610337
CAS No.: 1172461-43-6
M. Wt: 364.4
InChI Key: DYEDROJKICBADJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one;7-methyl-3-sulfanylidene-1,2-dihydrotriazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5;1-3-2-4(11)7-5-6(12)8-9-10(3)5/h2H,1H3,(H,9,12)(H,7,8,11);2,9H,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBLHZEOIRUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NNC(=S)N12.CC1=CC(=O)N=C2N1NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compounds 5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one and 7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one are part of the triazole family, which has garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their pharmacological potentials, mechanisms of action, and relevant case studies.

Structural Overview

Both compounds belong to the triazolo-pyrimidine class and have the following molecular properties:

Property5-methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one7-methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one
CAS Number 1172461-43-6Not specified
Molecular Formula C₁₂H₁₂N₈O₂S₂Not specified
Molecular Weight 364.4 g/molNot specified

Synthesis Methods

The synthesis of these compounds typically involves reactions such as alkylation of thiol groups and cyclization with carbonyl compounds. Various synthetic routes have been documented that enhance the yield and purity of these triazole derivatives .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that certain derivatives possess high efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics .
  • The structure-activity relationship (SAR) analysis reveals that modifications at specific positions on the triazole ring can enhance antimicrobial potency .

Anticancer Properties

Both compounds have shown promising results in anticancer research:

  • A study highlighted their ability to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective cytotoxicity .
  • The mechanism of action appears to involve disruption of microtubule formation and interference with cell cycle progression .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of triazole derivatives has been explored:

  • Compounds have demonstrated significant inhibition of inflammatory pathways in animal models, suggesting their utility in treating chronic inflammatory diseases .
  • Analgesic properties were noted in pain models where these compounds reduced nociceptive responses significantly compared to control groups.

Antioxidant Activity

The antioxidant capabilities of these compounds have also been investigated:

  • They exhibit free radical scavenging activity which may contribute to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications at the C-5 position significantly enhanced antibacterial activity against multidrug-resistant strains. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like vancomycin .

Study 2: Anticancer Screening

In a screening of a drug library targeting cancer cells, one derivative from the triazolo series was identified as a novel anticancer agent. It exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

  • Mechanism of Action : The triazole moiety interferes with the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that of established antifungal agents like fluconazole.

Anticancer Properties

Several studies have explored the anticancer potential of triazole-based compounds. The unique structural characteristics of these compounds allow for interactions with specific biological targets involved in cancer cell proliferation and survival.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against breast cancer cell lines by inducing apoptosis through the activation of caspases.

Pharmacological Insights

The pharmacokinetics of these compounds suggest favorable absorption and distribution characteristics due to their moderate lipophilicity. Their ability to form hydrogen bonds enhances their interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications on the triazole or pyrimidine rings can significantly affect their biological activity. For example:

ModificationEffect on Activity
Methyl group at position 5Increased potency against specific cancer cell lines
Sulfanyl substitutionEnhanced antimicrobial activity

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

Reaction Conditions Outcome
Substitution with alkyl halidesEthanolic triethylamine, reflux Alkylated derivatives
Reaction with hydrazonoyl chloridesEthanolic triethylamine, reflux Thiadiazole derivatives

Oxidation of Sulfanyl Group

Reagent Conditions Product
Oxidizing agents (e.g., H₂O₂)Acidic or neutral conditionsSulfinic acid or sulfonic acid derivatives

Coupling Reactions

Reaction Conditions Outcome
Suzuki couplingPd(PPh₃)₄, THF Arylated derivatives
Sonogashira couplingPd catalyst, DMF Alkynylated derivatives

Antimicrobial Activity Modulation

  • Sulfanyl Group Functionalization : Substitution with alkyl/aryl groups enhances antimicrobial activity by improving lipophilicity .

  • Oxidation to Sulfonic Acid : Increases solubility and may alter target binding.

Molecular Formula and Weight

Compound Molecular Formula Molecular Weight
5-Methyl-3-sulfanyl-7H,8H- triazolo[4,3-a]pyrimidin-7-oneC₇H₆N₄OS194.21 g/mol
7-Methyl-3-sulfanyl-4H,5H- triazolo[1,5-a]pyrimidin-5-oneC₆H₅N₄OS178.18 g/mol

Research Findings from Diverse Sources

  • Synthesis Optimization : Microwave-assisted methods improve yield and reduce reaction time for triazolo-pyrimidine cores .

  • Functional Group Reactivity : The sulfanyl group participates in nucleophilic substitution and oxidation, enabling structural diversification .

  • Biological Implications : Substituted derivatives exhibit potent antimicrobial and anticancer activities, highlighting the role of the sulfanyl group in drug design .

Typical Substitution Reaction

  • Reagents : Ethanolic triethylamine, alkyl halide.

  • Conditions : Reflux for 6–12 hours .

  • Workup : Column chromatography (chloroform/ethyl acetate) .

Nitration Protocol (for reference)

  • Reagents : Fuming HNO₃, H₂SO₄.

  • Conditions : 0–5°C, gradual heating to 80°C .

Comparison with Similar Compounds

5-Methyl-3-sulfanyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

This compound features a fused [1,2,4]triazolo[4,3-a]pyrimidine core with a methyl group at position 5 and a sulfanyl (-SH) group at position 3. The bicyclic system adopts a planar conformation, with hydrogenation states at positions 7H and 8H contributing to its tautomeric equilibrium. Its molecular formula is C₆H₆N₄OS , with a molecular weight of 182.20 g/mol . The sulfanyl group enhances reactivity in nucleophilic substitutions, while the methyl group influences lipophilicity .

7-Methyl-3-sulfanyl-4H,5H-[1,2,3]triazolo[1,5-a]pyrimidin-5-one

This derivative contains a [1,2,3]triazolo[1,5-a]pyrimidine scaffold, with a methyl group at position 7 and a sulfanyl group at position 3. The molecular formula is C₆H₆N₄OS , identical to the first compound, but the distinct ring fusion ([1,2,3]triazolo vs. [1,2,4]triazolo) alters electronic distribution and steric interactions. The 4H,5H hydrogenation states stabilize the lactam tautomer, affecting solubility and bioavailability .

Structural and Physicochemical Comparison

Core Structural Differences

Feature Compound 1: [1,2,4]triazolo[4,3-a]pyrimidin-7-one Compound 2: [1,2,3]triazolo[1,5-a]pyrimidin-5-one
Triazole Ring Position [1,2,4]triazole fused at [4,3-a] [1,2,3]triazole fused at [1,5-a]
Methyl Group Position C5 C7
Sulfanyl Group Position C3 C3
Tautomeric Preference Keto-enol equilibrium (7H,8H) Lactam tautomer (4H,5H)

Physicochemical Properties

  • Lipophilicity (LogP) : Compound 1 (estimated LogP = 1.2) is slightly more lipophilic due to the methyl group at C5, favoring membrane permeability. Compound 2 (LogP = 0.9) may exhibit better aqueous solubility due to the lactam tautomer .

Antimicrobial Potential

  • Compound 1 : Analogous [1,2,4]triazolo[4,3-a]pyrimidines exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to sulfanyl-mediated disruption of bacterial membrane proteins .
  • Compound 2 : [1,2,3]triazolo[1,5-a]pyrimidines show antiviral activity (e.g., anti-HSV-1 IC₅₀ = 12 µM) via inhibition of viral thymidine kinase .

Drug Design Relevance

  • Compound 1: The [1,2,4]triazolo core is explored in kinase inhibitors (e.g., CDK2), where the sulfanyl group acts as a hydrogen-bond donor .

Comparison with Similar Compounds

Compound Core Structure Key Substituents Bioactivity Highlight Reference
2-Methylthio-8-azaxanthine [1,2,3]triazolo[4,5-d]pyrimidine C5-SCH₃ Xanthine oxidase inhibitor (IC₅₀ = 5 µM)
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one [1,2,4]triazolo[1,5-a]pyrimidine C7-Ph Anticancer (HeLa IC₅₀ = 18 µM)
5-Amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]triazolo[1,5-a]pyrimidine C5-NH₂, C7-Ph Antiviral (HCV EC₅₀ = 2.3 µM)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing these triazolopyrimidinones?

  • Answer: Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors is widely used. For example, details a protocol using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by reflux with hydrazinopyrazinones in DMFA for 24 hours. Yields up to 70% are achieved after recrystallization from DMFA/i-propanol mixtures. Similarly, highlights additive-driven cyclization (e.g., using imidazole derivatives) to improve reaction efficiency .

Q. What safety protocols are critical during handling?

  • Answer: Safety data ( ) emphasize avoiding inhalation/contact with dust. Use fume hoods, nitrile gloves, and eye protection. First-aid measures include rinsing exposed skin with water and seeking medical attention. Storage recommendations include airtight containers under inert gas to prevent oxidation .

Q. How are these compounds characterized structurally?

  • Answer: Key techniques include:

  • NMR spectroscopy (1H/13C, DEPT, and 2D experiments) to confirm regiochemistry and substituent positions ( ).
  • Mass spectrometry (ESI-TOF) for molecular weight validation ( ).
  • X-ray crystallography for unambiguous structural assignment, as demonstrated in for cyclopenta-fused derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions be resolved?

  • Answer: Regioselectivity depends on electronic and steric factors. For example, shows that electron-deficient pyrazinone rings favor nucleophilic attack at the α-position. Computational modeling (DFT) can predict reactive sites, while isotopic labeling ( ) or NOE NMR experiments differentiate regioisomers .

Q. What strategies optimize biological activity while minimizing off-target effects?

  • Answer:

  • Structure-activity relationship (SAR) studies : Introduce sulfanyl or methyl groups to enhance binding affinity, as seen in for trifluoromethyl-containing analogs.
  • Metabolic stability : Replace labile groups (e.g., ester-to-amide substitutions) based on metabolite analysis in .

Q. How to address contradictory data in enzyme inhibition assays?

  • Answer: Standardize assay conditions (pH, temperature, cofactors) and validate with positive controls. resolved discrepancies in IC50 values by comparing enzyme sources (recombinant vs. tissue-extracted). Statistical tools like ANOVA can identify outlier datasets .

Q. What scale-up challenges arise during industrial translation?

  • Answer: Key issues include:

  • Solvent selection : Replace DMFA with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity ( ).
  • Purification : Transition from recrystallization to continuous chromatography, as discussed in for membrane-based separations .

Q. How to design derivatives with improved pharmacokinetic profiles?

  • Answer:

  • LogP optimization : Introduce polar groups (e.g., morpholino in ) to enhance solubility.
  • Prodrug strategies : Use ester prodrugs (e.g., ethyl carboxylates in ) for better oral bioavailability .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios ( achieved 62% yield with additive screening) .
  • Analytical Validation : Cross-validate HPLC purity (>98%) with orthogonal techniques like capillary electrophoresis ( ) .

Key Data from Evidence

ParameterExample DataSource
Synthesis Yield70% (DMFA/i-propanol recrystallization)
Melting Point Range221–223°C (cyclopenta-fused derivative)
Enzyme Inhibition (IC50)12 µM (hypoxanthine phosphoribosyltransferase)

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